molecular formula C26H42O6 B130758 Simvastatin Hydroxy Acid Methyl Ester CAS No. 145576-26-7

Simvastatin Hydroxy Acid Methyl Ester

货号: B130758
CAS 编号: 145576-26-7
分子量: 450.6 g/mol
InChI 键: ANVXHKJGHXLLPK-RVTXAWHXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Simvastatin Hydroxy Acid Methyl Ester is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is part of the statin class of medications, which are primarily used to manage and reduce cholesterol levels in the body. This compound is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol .

准备方法

Synthetic Routes and Reaction Conditions

Simvastatin Hydroxy Acid Methyl Ester is synthesized from Simvastatin through a series of chemical reactions. The primary synthetic route involves the hydrolysis of the lactone ring in Simvastatin to form Simvastatin Hydroxy Acid, followed by esterification to produce the methyl ester derivative . The reaction conditions typically involve acidic or basic hydrolysis followed by esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the hydrolysis of Simvastatin, purification of the hydroxy acid intermediate, and subsequent esterification .

化学反应分析

Hydrolysis Reactions

SHAME undergoes hydrolysis under varying conditions to form pharmacologically active or inactive metabolites:

Acidic Hydrolysis

In acidic environments (e.g., HCl), SHAME’s lactone ring opens to form the corresponding β,δ-dihydroxy acid. This reaction is critical for its activation in vivo .

Basic Hydrolysis

Treatment with NaOH (2N) at reflux converts SHAME to simvastatin β-hydroxy acid (BHA), its active metabolite, via saponification of the methyl ester group . This reaction is pH-dependent and yields >85% BHA under optimized conditions .

Reaction Scheme :

SHAMENaOH BHA+CH3OH\text{SHAME}\xrightarrow{\text{NaOH }}\text{BHA}+\text{CH}_3\text{OH}

Enzymatic Hydrolysis

  • Esterases : Carboxylesterases in the liver and plasma hydrolyze SHAME to BHA, enhancing its bioavailability .

  • CYP450 Metabolism : CYP3A4/5 mediates oxidative metabolism, producing 6'-hydroxy and 6'-exomethylene derivatives .

HMGylation and Post-Translational Modifications

SHAME’s inhibition of HMG-CoA reductase induces a unique post-translational modification termed HMGylation , where HMG groups (3-hydroxy-3-methylglutaryl) covalently bind to proteins :

Thioester and Ester Bond Formation

  • Thioester Bonds : Dominant in HMGylation, cleaved by hydroxylamine (pH 7) .

  • Ester Bonds : Minor contributors, cleaved at pH 9.6 .

Key Finding :
HMGylation of fatty acid synthase (FAS) occurs near HMG-CoA reductase in the endoplasmic reticulum, confirmed via proximity ligation assays . This modification is reversible upon statin withdrawal .

Stability Under Forced Degradation Conditions

Forced degradation studies reveal SHAME’s susceptibility to environmental factors :

ConditionDegradation Products% Degradation
Acidic (0.1N HCl, 1h)Hydroxyl acid derivatives15.2%
Basic (0.005N NaOH, 1h)β-hydroxy acid (BHA)87.0%
Oxidative (3% H₂O₂, 48h)Oxidized metabolites1.86%
Thermal (60°C, 5 days)None<0.5%

Data from

Key Synthetic Steps

  • Enzymatic Hydrolysis : Lovastatin is hydrolyzed to triol acid using carboxylesterases .

  • Lactonization : Triol acid cyclizes to diol lactone under acidic conditions .

  • Regioselective Acylation : Enzymatic acylation (e.g., acetyltransferases) introduces methyl ester groups .

Biotransformation in Probiotic Bacteria

SHAME is biotransformed by Lactobacillus spp. via esterase activity, reducing total drug levels by 34% in 48 hours .

Interaction with Reactive Oxygen Species (ROS)

In ischemia-reperfusion injury models, SHAME reduces oxidative stress by:

  • Scavenging hydroxyl radicals (OH\cdot \text{OH}) .

  • Upregulating endothelial nitric oxide synthase (eNOS) while suppressing inducible NOS (iNOS) .

Mechanism :

SHAME+OHOxidized metabolites+H2O\text{SHAME}+\cdot \text{OH}\rightarrow \text{Oxidized metabolites}+\text{H}_2\text{O}

Comparative Reactivity with Other Statins

Reaction TypeSHAMEAtorvastatinLovastatin
Hydrolysis Rate Fast (t₁/₂ = 4.85 h) Slow (t₁/₂ = 14–20 h) Moderate (t₁/₂ = 2–4 h)
CYP450 Metabolism CYP3A4/5 CYP3A4 CYP3A4
HMGylation Capacity High LowNot reported

科学研究应用

Lipid Regulation

Simvastatin Hydroxy Acid Methyl Ester plays a crucial role in managing hyperlipidemia. It inhibits the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis in the liver. This results in:

  • Lowered levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C).
  • Increased high-density lipoprotein cholesterol (HDL-C) levels.
  • Reduced triglyceride concentrations .

The compound is indicated for various conditions, including:

  • Primary hyperlipidemia (Fredrickson type IIa).
  • Mixed dyslipidemia (Fredrickson type IIb).
  • Hypertriglyceridemia (Fredrickson type IV) .

Cardiovascular Disease Prevention

This compound has been extensively studied for its cardioprotective effects. It not only lowers lipid levels but also:

  • Reduces cardiovascular morbidity and mortality.
  • Is recommended for patients at high risk of coronary events due to existing cardiovascular conditions .

Anti-Inflammatory Properties

Recent studies highlight the anti-inflammatory effects of simvastatin, which extend beyond its lipid-lowering capabilities. Research indicates that simvastatin can:

  • Significantly reduce inflammation in models such as carrageenan-induced edema.
  • Exhibit comparable efficacy to traditional anti-inflammatory drugs like indomethacin .

In murine models, simvastatin treatment resulted in:

  • Decreased aortic cholesterol accumulation without altering plasma lipid levels.
  • A reduction in atherosclerotic plaque formation, suggesting a direct antiatherosclerotic effect independent of lipid modulation .

Biotransformation and Probiotic Interaction

Recent investigations into the biotransformation of simvastatin by probiotic bacteria reveal:

  • Enhanced bioaccumulation of simvastatin within bacterial cells when exposed to bile acids.
  • Potential metabolic pathways involving ester hydrolysis and hydroxylation of the lactone ring structure .

This interaction suggests that gut microbiota may influence the pharmacokinetics and efficacy of simvastatin therapy, highlighting the importance of personalized medicine approaches .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of simvastatin and its derivatives. For instance:

  • The Heart Protection Study demonstrated a significant reduction in major vascular events among participants treated with simvastatin compared to placebo .
  • Other studies have focused on specific populations, such as adolescents with familial hypercholesterolemia, showing positive outcomes in lipid profile management while monitoring safety profiles .

相似化合物的比较

Similar Compounds

Uniqueness

Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific molecular structure, which allows it to effectively inhibit hydroxymethylglutaryl-coenzyme A reductase. Compared to other similar compounds, it has a distinct pharmacokinetic profile and a specific set of interactions with the enzyme, making it a valuable compound in the treatment of hypercholesterolemia .

生物活性

Simvastatin Hydroxy Acid Methyl Ester (SHAME) is an active metabolite of simvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of SHAME, focusing on its pharmacological effects, mechanisms of action, and implications for various health conditions.

Overview of Simvastatin and Its Metabolites

Simvastatin is an HMG-CoA reductase inhibitor that primarily acts in the liver to reduce cholesterol synthesis. It is administered as a prodrug that is converted into its active form, β-hydroxyacid, through hydrolysis and metabolic activation. The hydroxy acid form is crucial for the inhibition of HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol production .

Key Metabolites :

  • β-Hydroxyacid : The primary active form responsible for lipid-lowering effects.
  • 6'-Hydroxy and other derivatives : These metabolites also exhibit biological activity but are less studied compared to the β-hydroxyacid .

This compound exerts its biological effects through several mechanisms:

  • Cholesterol Lowering : By inhibiting HMG-CoA reductase, SHAME decreases the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream .
  • Pleiotropic Effects : Beyond lipid-lowering, SHAME exhibits various pleiotropic effects:
    • Anti-inflammatory Activity : Studies have shown that simvastatin reduces inflammation markers and improves endothelial function, which may contribute to cardiovascular protection .
    • Vasculoprotective Effects : Simvastatin enhances stability of atherosclerotic plaques and reduces oxidative stress .
  • Impact on Lipidomic Profiles : Research indicates that simvastatin can alter lipidomic markers in liver cells, affecting fatty acid synthesis pathways and influencing overall lipid metabolism .

1. Anti-Atherogenic Effects

A study involving mice deficient in apolipoprotein E demonstrated that simvastatin significantly reduced total cholesterol content in the aorta by approximately 23%, indicating its potential anti-atherogenic properties even without altering plasma lipid levels .

ParameterControl GroupSimvastatin Group
Total Cholesterol (nmol/mg wet wt)56 ± 443 ± 3
Free Cholesterol (nmol/mg)38 ± 231 ± 2
Cholesteryl Ester (nmol/mg)17 ± 211 ± 1

2. Transgenerational Effects

A case study on the amphipod Gammarus locusta revealed transgenerational reproductive effects due to exposure to simvastatin. This research highlights potential long-term ecological impacts of pharmaceuticals, suggesting that simvastatin may disrupt reproductive health across generations .

3. Bone Health

Several studies have indicated that simvastatin promotes bone healing and may have therapeutic applications in osteoporosis. Its role in enhancing bone metabolism suggests additional benefits beyond cardiovascular health .

Pharmacokinetics and Safety Profile

Simvastatin undergoes extensive first-pass metabolism in the liver, with CYP3A4 being the primary enzyme involved. The pharmacokinetics reveal a Tmax (time to reach maximum concentration) of approximately 1.44 hours and a half-life of about 4.85 hours .

While generally well-tolerated, potential side effects include muscle pain and liver enzyme elevations. Genetic polymorphisms in CYP3A5 can influence individual responses to simvastatin therapy, necessitating personalized approaches to treatment .

属性

IUPAC Name

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXHKJGHXLLPK-RVTXAWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453246
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-26-7
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。